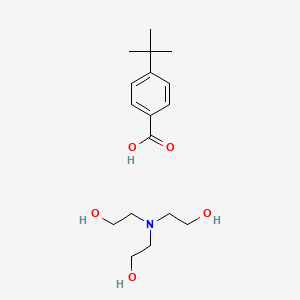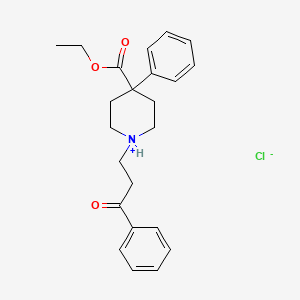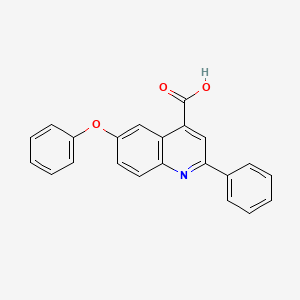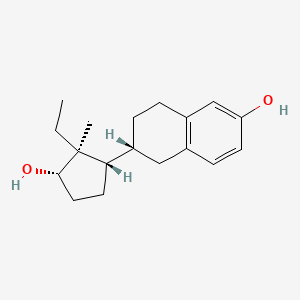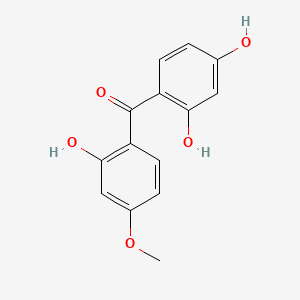
2,2',4-Trihydroxy-4'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4-Trihydroxy-4’-methoxybenzophenone is an organic compound with the molecular formula C14H12O5. It is a white crystalline powder with a faint aromatic odor. This compound is known for its stability and solubility in various organic solvents such as alcohols, ethers, and ketones. It exhibits excellent antioxidant and ultraviolet (UV) absorption properties, making it valuable in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves the condensation reaction between 2,4-dimethoxyphenol and phenol under alkaline conditions . The reaction typically proceeds as follows:
Reactants: 2,4-Dimethoxyphenol and phenol.
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction mixture is heated to around 60-80°C for several hours.
Industrial Production Methods
In industrial settings, the production of 2,2’,4-Trihydroxy-4’-methoxybenzophenone can be scaled up using similar reaction conditions. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’,4-Trihydroxy-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2’,4-Trihydroxy-4’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a UV absorber in various chemical formulations to protect against UV radiation.
Biology: The compound exhibits neurotrophic activity, promoting neurite outgrowth in PC-12 cells.
Mechanism of Action
The mechanism of action of 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves its ability to absorb UV radiation and convert it into less harmful energy forms, thereby protecting the skin and other materials from UV damage. It also exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress . The compound’s neurotrophic activity is attributed to its interaction with specific molecular targets and pathways involved in neurite outgrowth .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Another UV absorber with similar properties but different molecular structure.
2-Hydroxy-4-methoxybenzophenone: Commonly used in sunscreens and cosmetic products.
2,3,4’-Trihydroxy-4-methoxybenzophenone: Exhibits similar antioxidant and UV absorption properties.
Uniqueness
2,2’,4-Trihydroxy-4’-methoxybenzophenone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to promote neurite outgrowth and inhibit specific enzymes sets it apart from other similar compounds .
Properties
CAS No. |
7392-62-3 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-9-3-5-11(13(17)7-9)14(18)10-4-2-8(15)6-12(10)16/h2-7,15-17H,1H3 |
InChI Key |
YLQYOUPUVFQNLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



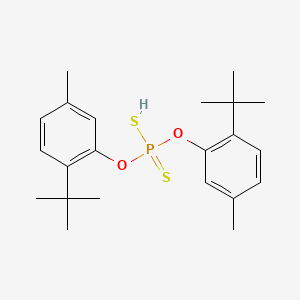
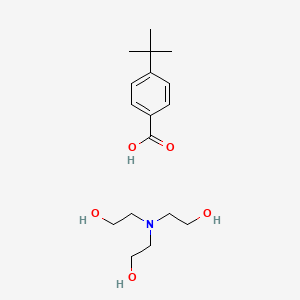
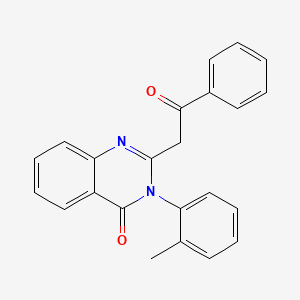
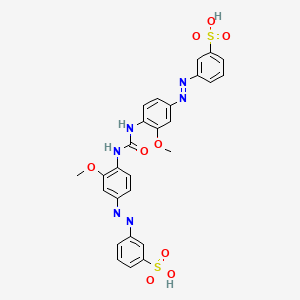

![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
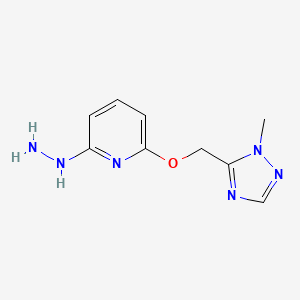
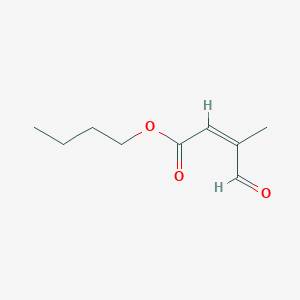
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
